molecular formula C10H15ClN2O2 B1521672 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride CAS No. 1185299-18-6

3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride

Cat. No.: B1521672
CAS No.: 1185299-18-6
M. Wt: 230.69 g/mol
InChI Key: HTDUNWLWLYAYIR-UHFFFAOYSA-N
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Description

3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2 and a molecular weight of 230.69 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate indazole derivative and a suitable carboxylic acid precursor.

  • Reaction Conditions: The reaction is usually carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the desired compound.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include continuous monitoring and control of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Compounds with different functional groups.

Scientific Research Applications

3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride is compared with other similar compounds, such as:

  • 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride

  • 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride

  • 3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride

  • 3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride

These compounds share structural similarities but differ in their functional groups and biological activities

Properties

IUPAC Name

3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-6H2,(H,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDUNWLWLYAYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride
Reactant of Route 2
3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride
Reactant of Route 3
3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride
Reactant of Route 4
3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride
Reactant of Route 5
3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride
Reactant of Route 6
3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride

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